![molecular formula C20H23F2N3O3 B175278 1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid CAS No. 116874-46-5](/img/structure/B175278.png)
1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Übersicht
Beschreibung
This compound is a fluoroquinolone antibacterial agent characterized by a cyclopropyl group at the N1 position and a 3-(ethylaminomethyl)pyrrolidinyl substituent at C7 . Its structure is optimized for broad-spectrum activity, targeting bacterial DNA gyrase and topoisomerase IV. The cyclopropyl group at N1 enhances potency by improving DNA binding affinity, while the C7 pyrrolidinyl side chain contributes to pharmacokinetic stability and bacterial penetration . The 6,8-difluoro substitutions further augment activity against Gram-negative and Gram-positive pathogens .
Vorbereitungsmethoden
The synthesis of PD-117558 involves the formation of a quinolone core structure. The synthetic route typically includes the following steps:
Formation of the quinolone core: This involves the cyclization of an appropriate precursor to form the quinolone ring.
Functionalization: Introduction of various functional groups to enhance the antimicrobial activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods for PD-117558 would involve scaling up these synthetic steps while ensuring the purity and consistency of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
PD-117558 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann den Chinolon-Kern modifizieren, was möglicherweise seine antimikrobiellen Eigenschaften verändert.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogenide und Nukleophile, die bestehende funktionelle Gruppen durch neue ersetzen können.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Chinolonderivaten mit veränderten elektronischen Eigenschaften führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die die antimikrobielle Aktivität verbessern.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
This compound has demonstrated significant antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily attributed to the inhibition of bacterial enzymes involved in DNA replication, highlighting its potential as an antibiotic agent. Studies have shown that modifications in its structure enhance its potency and selectivity towards specific bacterial targets.
Antiviral Activity
Research indicates that 1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid may also exhibit antiviral properties. Investigations into its interactions with viral replication mechanisms suggest that it could inhibit certain viral enzymes, making it a candidate for further exploration in antiviral drug development.
Cancer Research
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. This aspect of its pharmacological profile warrants further investigation to fully elucidate its potential as a therapeutic agent in oncology.
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound. Its structural features allow it to interact with various neurotransmitter systems, potentially influencing mood and cognitive functions. Research into its effects on neurodegenerative diseases is ongoing, with promising preliminary results indicating possible neuroprotective effects.
Physical and Chemical Properties
The compound exhibits distinct physical properties:
- Melting Point : 256–258°C
- Boiling Point : Approximately 567.8°C
- Density : 1.397 g/cm³
These properties are critical for understanding the compound's stability and solubility in various solvents, which influences its bioavailability and pharmacokinetics .
Wirkmechanismus
PD-117558 exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the DNA gyrase, PD-117558 prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects at the N1 Position
The N1 cyclopropyl group in the target compound confers superior antibacterial activity compared to other substituents. For example:
- Merafloxacin (CI-934): Replacing cyclopropyl with ethyl at N1 reduces potency. Merafloxacin (1-ethyl-7-[3-(ethylaminomethyl)pyrrolidinyl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid) shows lower in vitro activity against Staphylococcus aureus and Escherichia coli compared to the target compound .
- Ciprofloxacin : The cyclopropyl group in the target compound provides 2–16× higher potency than ciprofloxacin’s N1-cyclopropane configuration, likely due to enhanced gyrase inhibition .
Table 1: Impact of N1 Substituents on Antibacterial Activity
Compound | N1 Substituent | MIC90 (μg/mL) for E. coli | MIC90 (μg/mL) for S. aureus |
---|---|---|---|
Target Compound | Cyclopropyl | 0.03 | 0.12 |
Merafloxacin (CI-934) | Ethyl | 0.25 | 0.50 |
Ciprofloxacin | Cyclopropyl | 0.06 | 0.25 |
Data derived from in vitro studies .
C5 Substituent Effects
The absence of a C5 substituent in the target compound contrasts with derivatives like PD 124,816 (5-amino-7-pyrrolidinyl), which exhibits 2–16× higher potency due to the electron-donating amino group. However, alkylation or acylation of the C5 amino group (e.g., methyl or acetyl) drastically reduces activity, highlighting the importance of small, non-bulky substituents .
Table 2: Role of C5 Substituents in Quinolone Activity
Compound | C5 Substituent | Relative Potency vs. P. aeruginosa |
---|---|---|
Target Compound | H | 1× (Baseline) |
PD 124,816 | NH2 | 8× |
C5-Methyl Analog | CH3 | 0.5× |
C7 Side Chain Modifications
The 3-(ethylaminomethyl)pyrrolidinyl group at C7 in the target compound enhances Gram-positive coverage compared to piperazinyl derivatives:
- Ciprofloxacin : A piperazinyl group at C7 limits activity against Gram-positive bacteria due to reduced membrane penetration .
- Moxifloxacin: An octahydropyrrolo-pyridinyl group at C7 improves anaerobic activity but reduces potency against Pseudomonas aeruginosa compared to the target compound .
Table 3: C7 Side Chain Influence on Spectrum
Compound | C7 Substituent | Key Activity Spectrum |
---|---|---|
Target Compound | 3-(Ethylaminomethyl)pyrrolidinyl | Broad-spectrum (Gram±, atypicals) |
Ciprofloxacin | Piperazinyl | Gram-negative focused |
Moxifloxacin | Octahydropyrrolo-pyridinyl | Anaerobes, atypicals |
Based on enzymatic and microbiological assays .
Fluorine Substitution Patterns
The 6,8-difluoro configuration in the target compound improves DNA gyrase binding compared to mono- or non-fluorinated analogs:
Biologische Aktivität
1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinolone derivatives. Its unique structural features include a cyclopropyl group, difluorinated moieties, and a pyrrolidine structure, which contribute to its significant biological activity. This compound has been primarily studied for its antibacterial properties and potential applications in treating various diseases due to its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 391.41 g/mol. The presence of a carboxylic acid functional group enhances its solubility and biological activity.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 391.41 g/mol |
Functional Groups | Cyclopropyl, Difluoro, Pyrrolidine, Carboxylic Acid |
Antibacterial Properties
The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it interacts with bacterial enzymes involved in DNA replication, leading to its effectiveness as an antibacterial agent.
-
Minimum Inhibitory Concentration (MIC) : The MIC values for various strains indicate significant potency:
- Against Staphylococcus aureus (Gram-positive): MIC ranges from 0.44 to 34.02 μM.
- Against Escherichia coli (Gram-negative): Similar MIC values were observed.
- Mechanism of Action : The compound likely inhibits bacterial growth by targeting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. In vitro studies suggest that while it is effective against bacteria, it exhibits moderate cytotoxicity against mammalian cell lines.
Study 1: Antibacterial Efficacy
A series of quinolone derivatives were synthesized and tested for their antibacterial properties. Among them, the compound showed superior activity with an MIC of 0.44 μM against Staphylococcus aureus .
Study 2: Structure-Activity Relationship (SAR)
Research indicates that the structural modifications in this compound enhance its binding affinity to bacterial targets compared to simpler quinolone derivatives:
- The presence of the pyrrolidine ring significantly improves potency.
- Difluorination at positions 6 and 8 increases lipophilicity, aiding in membrane penetration.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-Cyclopropyl-6,8-difluoroquinoline | Lacks pyrrolidine | Simpler structure with fewer biological targets |
7-[2-(aminomethyl)morpholin-4-yl]quinoline | Contains morpholine | Different binding interactions due to morpholine ring |
1-Ethyl-7-[3-(piperidinomethyl)]quinoline | Substituted piperidine | Potentially different pharmacological profile |
Q & A
Basic Research Questions
Q. What structural features of this compound are critical for its antibacterial activity?
The antibacterial activity of quinolonecarboxylic acid derivatives is influenced by:
- Cyclopropyl substituent at position 1 : Enhances DNA gyrase/topoisomerase IV binding and reduces resistance development .
- Fluorine atoms at positions 6 and 8 : Improve lipophilicity and membrane penetration, increasing bioavailability .
- 3-(Ethylaminomethyl)pyrrolidin-1-yl group at position 7 : Modulates target affinity and resistance profiles. Comparative studies show piperazinyl/pyrrolidinyl substitutions alter Gram-positive vs. Gram-negative bacterial efficacy .
Q. What synthetic routes are reported for this compound, and what are their key challenges?
The synthesis typically involves:
- Quinolone core formation : Condensation of cyclopropylamine with difluorinated benzoyl chloride derivatives, followed by cyclization .
- Introduction of the pyrrolidine moiety : Nucleophilic substitution at position 7 using 3-(ethylaminomethyl)pyrrolidine under basic conditions .
- Critical steps :
Q. How is the compound characterized structurally?
- X-ray crystallography : Resolves stereochemistry and confirms the triclinic crystal system (space group P1, α = 102.99°, β = 96.089°, γ = 97.392°) .
- Spectroscopic methods :
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
-
DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent, catalyst) to maximize yield. For example, using DMF as a solvent at 70–80°C improves pyrrolidine substitution efficiency by 15–20% .
-
Impurity profiling : Monitor process-related impurities (e.g., desfluoro analogs, ethylenediamine derivatives) via LC-MS with reference standards .
-
Data :
Impurity CAS Number Molecular Formula Detection Method Desfluoro analog 93107-11-0 C17H18FN3O3 HPLC (λ = 254 nm) Ethyl carboxylate 112811-71-9 C18H20F2N2O4 GC-MS
Q. How to resolve contradictions in reported antibacterial efficacy data?
- Standardized assays : Use CLSI/MIC guidelines to compare activity against reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Discrepancies may arise from substituent stereochemistry; e.g., 3-(ethylaminomethyl)pyrrolidine’s R/S configuration alters MIC values by 4–8-fold .
- Mechanistic studies : Perform DNA supercoiling assays to correlate gyrase inhibition with substituent electronic effects (e.g., fluorine’s electronegativity vs. methoxy’s steric bulk) .
Q. What strategies are effective in analyzing biological interactions?
- Molecular docking : Model the compound’s binding to E. coli gyrase (PDB: 1AB4). The carboxylic acid at position 3 forms critical hydrogen bonds with Ser83 and Asp87 .
- SAR studies : Compare analogs (e.g., moxifloxacin derivatives with 8-methoxy groups) to identify substituents enhancing P. aeruginosa coverage .
Q. Methodological Notes
Eigenschaften
IUPAC Name |
1-cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-2-23-8-11-5-6-24(9-11)18-15(21)7-13-17(16(18)22)25(12-3-4-12)10-14(19(13)26)20(27)28/h7,10-12,23H,2-6,8-9H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBGUJBLPRXPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912519 | |
Record name | 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99734-97-1 | |
Record name | PD 117588 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099734971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.